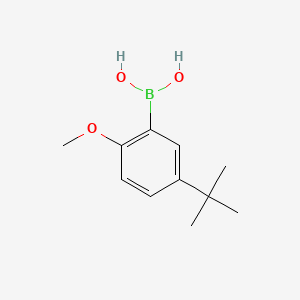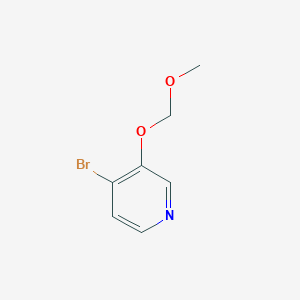
4-Bromo-3-(methoxymethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(methoxymethoxy)pyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are substituted with a bromine atom and a methoxymethoxy group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-hydroxypyridine to obtain 4-bromo-3-hydroxypyridine, which is then reacted with methoxymethyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for 4-Bromo-3-(methoxymethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution: Products include 4-azido-3-(methoxymethoxy)pyridine or 4-thio-3-(methoxymethoxy)pyridine.
Oxidation: Products include this compound N-oxide.
Reduction: Products include 3-(methoxymethoxy)pyridine.
Coupling: Products include biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(methoxymethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(methoxymethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The methoxymethoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine
- 4-Bromo-3-(methoxymethoxy)benzene
- 4-Bromo-3-(methoxymethoxy)thiophene
Uniqueness
4-Bromo-3-(methoxymethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Conclusion
This compound is a valuable compound in various scientific fields. Its unique structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals, materials, and other complex organic molecules. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in research and industry.
Eigenschaften
Molekularformel |
C7H8BrNO2 |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
4-bromo-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3 |
InChI-Schlüssel |
AOAGWJHRYDSLOM-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


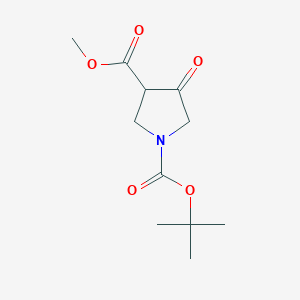
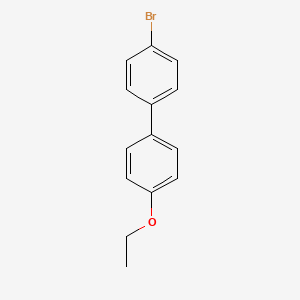
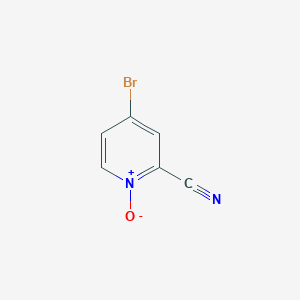
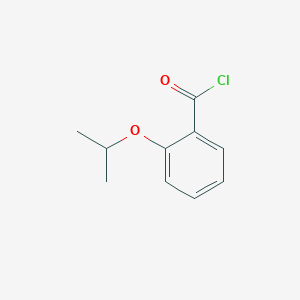
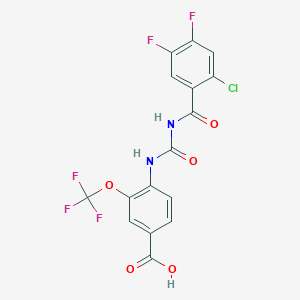
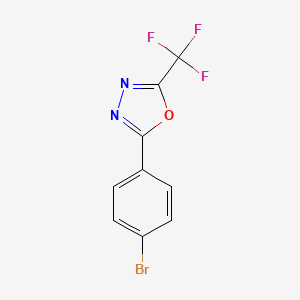
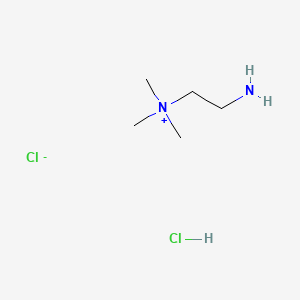
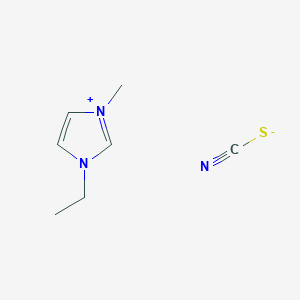
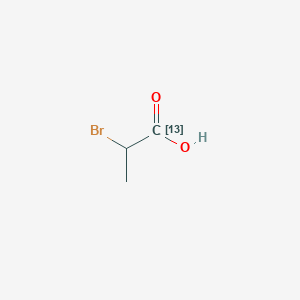
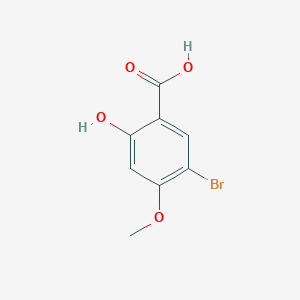
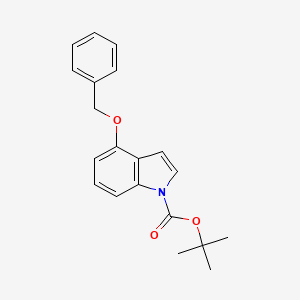
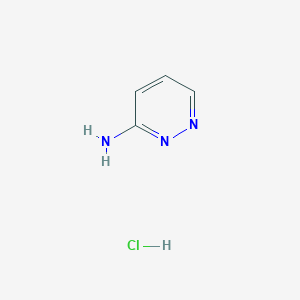
![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)
